molecular formula C28H38N4O6 B044766 伊加地平 CAS No. 119687-33-1

伊加地平

货号 B044766
CAS 编号: 119687-33-1
分子量: 526.6 g/mol
InChI 键: QBTSPDQKRVMTRU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Iganidipine is a Ca2+ antagonist . It has been found to significantly increase optic nerve head (ONH) tissue blood velocity (NB ONH) by 8 to 10% in treated eyes after a single administration or by 18 to 35% after 7-, 14-, or 21-day twice-daily administration in rabbits .


Molecular Structure Analysis

The Iganidipine molecule contains a total of 78 bond(s). There are 40 non-H bond(s), 13 multiple bond(s), 12 rotatable bond(s), 7 double bond(s), 6 aromatic bond(s), 3 six-membered ring(s), 2 ester(s) (aliphatic), 1 secondary amine(s) (aliphatic), 2 tertiary amine(s) (aliphatic), and 1 nitro group(s) (aromatic) .

科学研究应用

  1. 视神经头循环:伊加地平已显示出在兔子和猴子中增加视神经头循环的潜力,表明在眼部健康(Ishii et al., 2004)中可能有应用。

  2. 缺血性视网膜和视神经疾病:研究表明,局部应用的伊加地平眼用滴剂可能改善由异常内皮素-1产生引起的缺血性视网膜和视神经疾病的视觉功能,而不影响全身血压或眼内压(Oku et al., 2000)

  3. 缺氧时的神经保护:伊加地平与其他钙通道阻滞剂一起被发现可以通过阻断钙离子流入来保护视网膜神经节细胞免受缺氧损伤,表明其在神经保护中的潜力(Yamada et al., 2006)

  4. 眼科局部应用:伊加地平眼用溶液的局部应用有效地结合到眼睛中的Ca(2+),而不引起全身作用。这一特性使其成为治疗青光眼和其他眼部疾病的有前途的候选药物,而不会引起全身副作用(Ishii et al., 2003)

  5. 抗炎活性:局部应用的伊加地平可能在眼部具有抗炎活性,如其抑制黑色兔子中由前列腺素E2和EP激动剂引起的房水混浊升高所示(Yanagisawa et al., 2002)

  6. 高血压下的血管健康:伊加地平已显示出在高血压达尔大鼠中预防动脉形态和功能变化的有效性,表明其在保持高血压条件下血管健康中的潜在作用(Shirahase et al., 1998)

  7. 肾脏和脑损伤预防:它还对盐诱导性高血压中的肾脏和脑损伤具有预防作用,部分原因是降低血压、降低血浆血管紧张素II和增加扩血管前列腺素(Shirahase et al., 1997)

安全和危害

When handling Iganidipine, it’s advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

属性

IUPAC Name

5-O-[2,2-dimethyl-3-(4-prop-2-enylpiperazin-1-yl)propyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38N4O6/c1-7-11-30-12-14-31(15-13-30)17-28(4,5)18-38-27(34)24-20(3)29-19(2)23(26(33)37-6)25(24)21-9-8-10-22(16-21)32(35)36/h7-10,16,25,29H,1,11-15,17-18H2,2-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBTSPDQKRVMTRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCC(C)(C)CN2CCN(CC2)CC=C)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00923068
Record name 2,2-Dimethyl-3-[4-(prop-2-en-1-yl)piperazin-1-yl]propyl methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00923068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

526.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Iganidipine

CAS RN

119687-33-1, 752171-43-0, 788791-04-8
Record name Iganidipine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119687331
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iganidipine, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0752171430
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iganidipine, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0788791048
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2-Dimethyl-3-[4-(prop-2-en-1-yl)piperazin-1-yl]propyl methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00923068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IGANIDIPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9FPE98DLZ5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name IGANIDIPINE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZU9QD72G5Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name IGANIDIPINE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RR46DCE78A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Iganidipine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Iganidipine
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Iganidipine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Iganidipine
Reactant of Route 5
Reactant of Route 5
Iganidipine
Reactant of Route 6
Reactant of Route 6
Iganidipine

Citations

For This Compound
124
Citations
S Yamada, R Kimura - Cardiovascular drug reviews, 1996 - Wiley Online Library
… The hypotensive effect of iganidipine administered via all the three routes appeared more … 0.25 for iganidipine and 0.11 for nicardipine. These results indicate that iganidipine is more …
Number of citations: 6 onlinelibrary.wiley.com
K Ishii, H Matsuo, Y Fukaya, S Tanaka… - … & visual science, 2003 - iovs.arvojournals.org
… Intravenous injection of iganidipine at a dose of 30 μg/kg (giving a free plasma … % iganidipine. After a single instillation of 0.09% iganidipine, the equivalent concentration of iganidipine …
Number of citations: 29 iovs.arvojournals.org
K Ishii, Y Fukaya, M Araie, G Tomita - Current eye research, 2004 - Taylor & Francis
… To evaluate the effects of topically administered iganidipine hydrochloride, a novel water-… twice-daily administrations of iganidipine for 7 days (0.03 or 0.1%). Results. Iganidipine (0.03% …
Number of citations: 12 www.tandfonline.com
M Waki, T Sugiyama, N Watanabe, T Ogawa… - Japanese journal of …, 2001 - Elsevier
… Iganidipine dihydrochloride (iganidipine) is a dihydropyridine … , iganidipine is extremely water soluble. In the present study, therefore, we prepared an aqueous solution of iganidipine as …
Number of citations: 18 www.sciencedirect.com
H Oku, T Sugiyama, S Kojima, T Watanabe… - Current Eye …, 2000 - Taylor & Francis
… Topical administration of 0.1% iganidipine significantly suppressed the reduction of VEP … after topical administration of iganidipine. Conclusions. Iganidipine eyedrops may be useful for …
Number of citations: 10 www.tandfonline.com
H Shirahase, K Wada, Y Uehara… - American journal of …, 1997 - academic.oup.com
… Iganidipine exhibits a long-lasting vasodilatory effect in … , iganidipine is accumulated in arterial smooth muscle and endothelial cells for long periods. We postulated that the iganidipine …
Number of citations: 4 academic.oup.com
M Ohashi, S Saito, Y Fukaya, A Tomidokoro… - Current eye …, 2005 - Taylor & Francis
… Iganidipine hydrochloride is the only dihydropyridine-… The current study evaluated the penetration of iganidipine to the … In addition, we studied whether iganidipine has neuroprotective …
Number of citations: 2 www.tandfonline.com
H Shirahase, Y Uehara, M Kanda… - Journal of …, 1998 - journals.sagepub.com
… Iganidipine prevents injury of cerebral and intrarenal arteries … We examined whether iganidipine prevents the structural … that the preventive effect of iganidipine of arterial changes was …
Number of citations: 3 journals.sagepub.com
S Yanagisawa, S Hayasaka, XY Zhang… - Ophthalmic …, 2002 - karger.com
… It is possible that iganidipine may diffuse more easily through the cornea than nilvadipine … activity of topically applied iganidipine in the present study. Iganidipine may influence corneal …
Number of citations: 3 karger.com
M Waki, T Sugiyama, N Watanabe… - Nippon Ganka Gakkai …, 2000 - europepmc.org
Purpose We studied the effect of topically applied iganidipine dihydrochloride, a novel water-soluble calcium channel blocker on the blood flow of optic nerve head (ONH), intraocular …
Number of citations: 2 europepmc.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。